molecular formula C15H16ClF2N3O B165605 Diflumetorim CAS No. 130339-07-0

Diflumetorim

Cat. No.: B165605
CAS No.: 130339-07-0
M. Wt: 327.75 g/mol
InChI Key: NEKULYKCZPJMMJ-UHFFFAOYSA-N
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Description

Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O. It is a white crystalline solid known for its strong antifungal activity. This compound is soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water. It is commonly used as a fungicide to control various crop diseases, including black spot, anthracnose, and rust .

Scientific Research Applications

Diflumetorim has several scientific research applications:

Mechanism of Action

Diflumetorim acts as a mitochondrial complex I electron transport inhibitor . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Safety and Hazards

Diflumetorim is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to handle it with appropriate protective equipment .

Future Directions

While Diflumetorim has been effective as a fungicide, it is not effective in controlling corn rust . Therefore, research is being conducted to design and synthesize new pyrimidinamine derivatives with improved fungicidal activity .

Biochemical Analysis

Biochemical Properties

Diflumetorim plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain fungal enzymes, thereby preventing the growth and spread of fungal pathogens. This compound interacts with enzymes such as catalase and peroxidase, disrupting their normal function and leading to the accumulation of reactive oxygen species within the fungal cells .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell signaling pathways, leading to altered gene expression and impaired cellular metabolism. This disruption results in the inhibition of fungal growth and reproduction. This compound has also been shown to affect the cell membrane integrity of fungal cells, causing leakage of cellular contents and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key fungal enzymes. By inhibiting the activity of enzymes such as catalase and peroxidase, this compound induces oxidative stress within the fungal cells. This oxidative stress leads to the accumulation of reactive oxygen species, which damage cellular components and disrupt normal cellular functions. Additionally, this compound may interfere with the expression of genes involved in fungal growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on fungal cells, leading to sustained inhibition of growth and reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of determining the optimal dosage for safe and effective use of this compound in agricultural applications .

Metabolic Pathways

This compound is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors involved in oxidative stress response, leading to the accumulation of reactive oxygen species. This disruption of metabolic pathways results in impaired cellular functions and eventual cell death. This compound also affects the levels of key metabolites, further contributing to its antifungal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach its target enzymes to exert its effects. The compound’s accumulation in specific cellular compartments enhances its efficacy against fungal pathogens .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within fungal cells, where it interacts with target enzymes and disrupts their normal function. Post-translational modifications and targeting signals may influence this compound’s localization, ensuring that it reaches the appropriate sites of action within the cells .

Preparation Methods

The preparation of Diflumetorim typically involves the fluorination reaction of pyrimidine and fluorine gas under the catalysis of nickel chloride or lead chloride. The specific reaction conditions can be adjusted based on the laboratory scale and requirements . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Diflumetorim undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. .

Comparison with Similar Compounds

Diflumetorim is part of the pyrimidinamine class of fungicides. Similar compounds include:

This compound stands out due to its unique mode of action and strong antifungal activity, making it a valuable tool in agricultural and scientific research.

Properties

IUPAC Name

5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKULYKCZPJMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057955
Record name Diflumetorim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130339-07-0
Record name Diflumetorim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130339-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflumetorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflumetorim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl
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Record name DIFLUMETORIM
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Diflumetorim and what are its downstream effects on target organisms?

A1: this compound acts by inhibiting mitochondrial complex I in fungi [, , , ]. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The fungicidal activity of this compound manifests as inhibition of mycelial growth, sporangial production, and other crucial developmental stages in various fungal species [, , ].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they mention it as a “pyrimidine amine” compound [, , ]. For detailed structural information, it is recommended to refer to chemical databases or the primary literature on this compound.

Q3: What is the spectrum of fungicidal activity exhibited by this compound?

A3: this compound demonstrates broad-spectrum activity against various plant pathogenic fungi, including Phytophthora litchii [], Phytophthora infestans [], Pseudoperonospora cubensis [, , ], and Magnaporthe oryzae []. It effectively controls diseases like potato and tomato late blight, cucumber downy mildew, and rice blast [, , ].

Q4: How does the structure of this compound relate to its fungicidal activity?

A4: While the provided abstracts don't delve into the specific structure-activity relationships of this compound, several studies highlight the synthesis and evaluation of novel pyrimidine amine derivatives inspired by this compound's structure [, , , ]. These investigations explore modifications to the pyrimidine ring and other moieties, seeking to enhance fungicidal potency and understand the impact of structural changes on activity against specific pathogens [, , , ].

Q5: What are the potential advantages of combining this compound with other fungicides?

A5: Combining this compound with other fungicides, such as those belonging to the thiocarbamate or methoxyacrylate classes, can lead to synergistic effects [, ]. This means the combined effect of the fungicides is greater than the sum of their individual effects. This synergism can broaden the fungicidal spectrum, reduce the required dosage, and potentially delay the development of resistance [, , ].

Q6: Are there any studies on the environmental impact and degradation of this compound?

A6: While the provided abstracts don't discuss the environmental impact of this compound in detail, one study mentions the analysis of this compound and its metabolites in soil []. This suggests that research is being conducted to understand the fate and behavior of this fungicide in the environment.

Q7: Are there any known alternatives or substitutes for this compound?

A7: The research papers mention several alternative fungicides with varying modes of action. These include azoxystrobin, kresoxim-methyl, trifloxystrobin, benzene kresoxim, dimoxystrobin, metiram, mancozeb, propineb, zineb, flumorph, cyazofamid, isoprothiolane, carbendazim, fluazinam, azoxystrobin, and prochloraz [, , , , ]. The choice of alternative depends on factors like the target pathogen, desired efficacy, and resistance management strategies.

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